molecular formula C14H18N4S B2670695 4-benzyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 790263-60-4

4-benzyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2670695
CAS RN: 790263-60-4
M. Wt: 274.39
InChI Key: LRTNQGMAKSZKTG-UHFFFAOYSA-N
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Description

4-benzyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol (4-BPT) is a novel synthetic compound that has recently been discovered and studied for its potential scientific applications. 4-BPT is a thiol derivative of 1,2,4-triazole, and is unique in its ability to interact with both nucleophilic and electrophilic compounds. 4-BPT has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, anti-oxidative, and anti-allergic properties. Furthermore, 4-BPT has been shown to have potential therapeutic applications in cancer, diabetes, and other diseases.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A significant aspect of research on 4-benzyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives involves their synthesis and evaluation for antimicrobial properties. For instance, Bayrak et al. (2009) described the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study revealed that the synthesized compounds exhibited good to moderate antimicrobial activity against various pathogens, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).

Pharmacological Study of Derivatives

The pharmacological implications of 1,2,4-triazole derivatives, including those related to 4-benzyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol, have also been explored. Dave et al. (2007) conducted a study on the synthesis and pharmacological evaluation of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole. Their findings indicated significant antimicrobial and antitubercular activities, suggesting these compounds' utility in treating bacterial and tuberculosis infections (Dave et al., 2007).

Spectrophotometric Analysis

Another area of research focuses on the spectrophotometric determination of properties related to these compounds. Azimi et al. (2008) studied the acid-base properties of similar 1,2,4-triazole derivatives in ethanol/water mixtures. This research provides valuable insights into the chemical behavior and stability of these compounds under different solvent conditions, which is crucial for their potential application in drug formulation and other chemical processes (Azimi et al., 2008).

Molecular Docking Studies

Molecular docking studies have been utilized to predict the interaction of 4-benzyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives with biological targets. Hotsulia (2019) synthesized derivatives containing pyrrole and indolpropane fragments and conducted in silico molecular docking studies against various kinases. This research aids in understanding these compounds' potential mechanisms of action and their applicability in developing targeted therapies for diseases like cancer and inflammation (Hotsulia, 2019).

properties

IUPAC Name

4-benzyl-3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c19-14-16-15-13(11-17-8-4-5-9-17)18(14)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTNQGMAKSZKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-benzyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

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